![molecular formula C5H3BrClNZn B6341333 2-Chloro-5-pyridylzinc bromide, 0.5M in tetrahydrofuran CAS No. 1227833-84-2](/img/structure/B6341333.png)
2-Chloro-5-pyridylzinc bromide, 0.5M in tetrahydrofuran
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Overview
Description
2-Chloro-5-pyridylzinc bromide, 0.5M in tetrahydrofuran (THF) is a chemical compound with the molecular formula C5H3BrClNZn and a molecular weight of 257.83 . It is a liquid at room temperature and is stored in a refrigerator . The compound is typically dark green to brown to black in color .
Molecular Structure Analysis
The InChI code for 2-Chloro-5-pyridylzinc bromide is1S/C5H3ClN.BrH.Zn/c6-5-3-1-2-4-7-5;;/h1,3-4H;1H;/q;;+1/p-1
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram. Physical And Chemical Properties Analysis
2-Chloro-5-pyridylzinc bromide, 0.5M in THF has a density of 0.974 g/mL at 25 °C . It is a liquid at room temperature and is stored at 2-8°C .Scientific Research Applications
Preparation of Pyridyl Derivatives
2-Chloro-5-pyridylzinc bromide is used in the preparation of 2-pyridyl and 3-pyridyl derivatives . This is achieved through a simple coupling reaction of stable 2-pyridylzinc bromides and 3-pyridylzinc bromides . The organozincs used in this process are easily prepared via the direct insertion of active zinc into the corresponding bromopyridines .
Synthesis of Heterocyclic Organozinc Compounds
This compound plays a crucial role in the synthesis of heterocyclic organozinc compounds . Using highly active zinc, a variety of organozinc reagents have been prepared and applied in organic synthesis .
Synthesis of Organomanganese Compounds
In addition to organozinc compounds, 2-Chloro-5-pyridylzinc bromide is also used in the synthesis of organomanganese compounds . Highly active manganese is used to prepare a variety of Grignard-type organomanganese reagents .
Cross-Coupling Reactions
The organozinc and organomanganese reagents prepared using 2-Chloro-5-pyridylzinc bromide show excellent reactivity in cross-coupling reactions . These reactions are carried out under mild conditions .
Preparation of P, N Ligands
2-Chloro-5-pyridylzinc bromide is used in the preparation of P, N ligands for asymmetric Ir-catalyzed reactions .
Direct Synthetic Routes
The compound is used in direct synthetic routes in organic synthesis . This involves the use of highly active metals, such as zinc and manganese, prepared using the Rieke method .
Safety and Hazards
This compound is classified as dangerous, with hazard statements including H225, H302, H314, H335, H351 . These indicate that it is highly flammable, harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and is suspected of causing cancer . Precautionary measures include avoiding heat and ignition sources, wearing protective gear, and handling in a well-ventilated area .
Mechanism of Action
Target of Action
2-Chloro-5-pyridylzinc bromide is a chemical compound used in the field of organic synthesis. It is primarily used as a reagent in various chemical reactions rather than having a specific biological target. Its role is to facilitate the formation of carbon-carbon bonds in organic compounds .
Mode of Action
The compound acts as a reagent in Negishi cross-coupling reactions, which are widely used in organic synthesis . In these reactions, 2-chloro-5-pyridylzinc bromide interacts with other organic compounds to form new carbon-carbon bonds. The zinc atom in the compound acts as a catalyst, facilitating the transfer of the pyridyl group to the target molecule .
Biochemical Pathways
Instead, it is used in laboratory settings to synthesize complex organic molecules, including pharmaceuticals and polymers .
Result of Action
The primary result of the action of 2-chloro-5-pyridylzinc bromide is the formation of new organic compounds through the creation of carbon-carbon bonds . The specific results depend on the reactants used in the chemical reaction.
properties
IUPAC Name |
bromozinc(1+);6-chloro-3H-pyridin-3-ide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN.BrH.Zn/c6-5-3-1-2-4-7-5;;/h1,3-4H;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNRHEKLFBJRBL-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=[C-]1)Cl.[Zn+]Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-pyridylzinc bromide 0.5 M in Tetrahydrofuran |
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